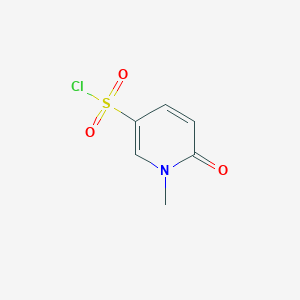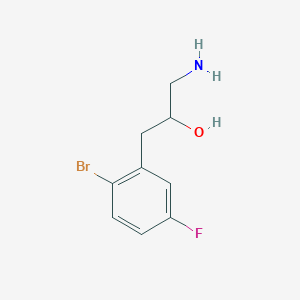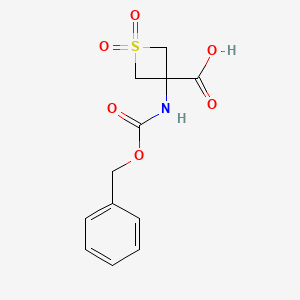
1,1,1-Trifluoro-3-mesitylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-mesitylpropan-2-ol is an organic compound characterized by the presence of trifluoromethyl and mesityl groups attached to a propanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-mesitylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of mesityl magnesium bromide with 1,1,1-trifluoroacetone, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-3-mesitylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
科学的研究の応用
1,1,1-Trifluoro-3-mesitylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism by which 1,1,1-Trifluoro-3-mesitylpropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its role in enzyme inhibition and modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-propanol: Another trifluoromethylated alcohol with similar properties but different applications.
2,2,2-Trifluoroethanol: A simpler trifluoromethyl alcohol used in protein studies and as a solvent.
1,1,1-Trifluoro-2-methylpropan-2-ol: A related compound with a different substitution pattern on the propanol backbone.
Uniqueness
1,1,1-Trifluoro-3-mesitylpropan-2-ol is unique due to the presence of the mesityl group, which imparts additional steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from other trifluoromethylated alcohols.
特性
分子式 |
C12H15F3O |
|---|---|
分子量 |
232.24 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-(2,4,6-trimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H15F3O/c1-7-4-8(2)10(9(3)5-7)6-11(16)12(13,14)15/h4-5,11,16H,6H2,1-3H3 |
InChIキー |
ICLUXKKTCIZSHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CC(C(F)(F)F)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)






![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)






